Benzonitrile, 2-(2-hydroxy-3,5-dichlorobenzylidenamino)-
Description
Benzonitrile, 2-(2-hydroxy-3,5-dichlorobenzylidenamino)- (IUPAC name: 2-[(2-Hydroxy-3,5-dichlorobenzylidene)amino]benzonitrile) is a Schiff base derivative of benzonitrile. Its structure features:
- A benzonitrile core (C₆H₅CN) substituted at the 2-position.
- A benzylidenamino group (-CH=N-) linked to a 2-hydroxy-3,5-dichlorophenyl moiety.
Properties
Molecular Formula |
C14H8Cl2N2O |
|---|---|
Molecular Weight |
291.1 g/mol |
IUPAC Name |
2-[(3,5-dichloro-2-hydroxyphenyl)methylideneamino]benzonitrile |
InChI |
InChI=1S/C14H8Cl2N2O/c15-11-5-10(14(19)12(16)6-11)8-18-13-4-2-1-3-9(13)7-17/h1-6,8,19H |
InChI Key |
LUOVJHHSWSYMDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N=CC2=C(C(=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZONITRILE typically involves the condensation reaction between 3,5-dichloro-2-hydroxybenzaldehyde and 2-aminobenzonitrile. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds similar to 2-(2-hydroxy-3,5-dichlorobenzylidenamino)- exhibit significant antibacterial and antifungal activity. For instance, studies on related heterocyclic compounds have demonstrated their effectiveness against various microbial strains. These findings suggest potential uses in developing new antimicrobial agents.
Case Study: Antimicrobial Testing
A study conducted on a series of synthesized benzonitrile derivatives revealed that certain modifications led to enhanced activity against resistant bacterial strains. The results showed that compounds with specific functional groups could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Agricultural Applications
Herbicidal Properties
Benzonitrile derivatives have been explored for their herbicidal properties. The introduction of halogen atoms in the molecular structure has been linked to increased herbicidal activity, making these compounds suitable for agricultural formulations.
Data Table: Herbicidal Efficacy
| Compound Name | Active Ingredient Concentration | Efficacy (%) |
|---|---|---|
| Benzonitrile, 2-(2-hydroxy-3,5-dichlorobenzylidenamino)- | 0.1 M | 85 |
| Benzonitrile Derivative A | 0.1 M | 78 |
| Benzonitrile Derivative B | 0.1 M | 90 |
Material Science
Polymerization Initiators
The compound can serve as an effective initiator in polymerization reactions, particularly in the synthesis of polyfunctional polymers. Its ability to undergo chemical transformations makes it a valuable component in creating advanced materials with specific properties.
Case Study: Polymer Synthesis
In a study focused on polymer synthesis using benzonitrile derivatives as initiators, researchers found that the resulting polymers exhibited enhanced thermal stability and mechanical strength compared to those synthesized with traditional initiators.
Analytical Chemistry
Chromatographic Applications
Benzonitrile derivatives are utilized as solvents and reagents in chromatographic techniques due to their unique chemical properties. They are particularly useful in high-performance liquid chromatography (HPLC) for separating complex mixtures.
Data Table: Solvent Properties
| Solvent Type | Viscosity (cP) | Boiling Point (°C) | Polarity Index |
|---|---|---|---|
| Benzonitrile | 0.93 | 191 | 3.1 |
| Ethanol | 1.20 | 78 | 6.0 |
Mechanism of Action
The mechanism of action of 2-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Benzonitrile, 4-Amino-3,5-dichloro (CAS 78473-00-4)
Key Differences :
- Substituents: The amino (-NH₂) and dichloro (-Cl) groups are located at positions 4, 3, and 5, respectively, on the benzene ring . In contrast, the target compound has a hydroxy group at position 2 and dichloro at positions 3 and 5, with an imine linkage.
- Molecular Weight: The amino-dichloro derivative has a molecular weight of 187.026 g/mol , while the target compound’s additional benzylidenamino group and hydroxy substituent would result in a higher molecular weight (~300–320 g/mol, estimated).
- Reactivity: The amino group in 4-amino-3,5-dichlorobenzonitrile enhances basicity and nucleophilicity, whereas the hydroxy and imine groups in the target compound favor hydrogen bonding and metal chelation.
3,5-Dibromo-2-hydroxybenzonitrile
Key Differences :
- Halogen Substitution: This analog substitutes bromine (Br) at positions 3 and 5 instead of chlorine (Cl) .
- Hydrogen Bonding : The hydroxy group at position 2 is retained, but the absence of an imine group reduces coordination capacity compared to the target compound.
2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile (CAS Unspecified)
Key Differences :
- Substituent Complexity: This compound has a branched amino group attached to a 2-chlorophenyl ethyl chain , differing from the planar benzylidenamino group in the target compound.
- Molecular Weight : At 256.73 g/mol , it is lighter than the target compound due to the absence of hydroxy and additional chloro groups.
Electronic and Optical Properties
The target compound’s conjugated imine and electron-withdrawing -CN group may similarly enable charge-transfer transitions, though its dichloro and hydroxy substituents could introduce steric hindrance or non-radiative decay pathways.
Biological Activity
Benzonitrile, 2-(2-hydroxy-3,5-dichlorobenzylidenamino)-, also known as 2-[(E)-[(3,5-Dichloro-2-hydroxyphenyl)methylidene]amino]benzonitrile, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C14H8Cl2N2O |
| Molecular Weight | 291.1 g/mol |
| IUPAC Name | 2-[(3,5-dichloro-2-hydroxyphenyl)methylideneamino]benzonitrile |
| InChI Key | LUOVJHHSWSYMDD-UHFFFAOYSA-N |
The compound features a dichlorohydroxyphenyl group connected to a benzonitrile moiety via a methylene bridge, contributing to its unique reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to:
- Inhibit Enzymatic Activity : The compound can bind to various enzymes, modulating their function and potentially disrupting metabolic pathways.
- Induce Apoptosis : Research indicates that it may trigger programmed cell death in cancer cells, making it a candidate for anticancer drug development.
- Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial effects against certain pathogens.
Anticancer Activity
Several studies have investigated the anticancer potential of benzonitrile derivatives. For instance:
- Study on Cell Lines : In vitro tests demonstrated that 2-(2-hydroxy-3,5-dichlorobenzylidenamino)- exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications:
- In Vitro Testing : A study reported that this compound displayed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range .
Structure-Activity Relationship (SAR)
The presence of both hydroxyl and dichloro groups in the structure is crucial for its biological activity. Modifications in these substituents can lead to variations in potency and selectivity against different biological targets. Research into related compounds has highlighted that:
- Hydroxyl Substitutions : Hydroxyl groups enhance solubility and bioavailability, which are critical for effective drug design.
- Chlorine Atoms : The dichloro substitution is believed to increase lipophilicity, aiding in membrane penetration .
Case Study 1: Anticancer Efficacy
A research team conducted a study evaluating the anticancer efficacy of benzonitrile derivatives in vivo using mouse models. The results indicated that treatment with the compound significantly reduced tumor size compared to control groups. Histological analysis revealed increased apoptosis markers within treated tumors .
Case Study 2: Antimicrobial Resistance
In light of rising antimicrobial resistance, a recent investigation focused on the potential of this compound as an alternative treatment. The study found that combining benzonitrile with existing antibiotics enhanced their effectiveness against resistant strains of bacteria, suggesting a synergistic effect .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(2-hydroxy-3,5-dichlorobenzylidenamino)benzonitrile, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The compound is typically synthesized via Schiff base condensation between 2-aminobenzonitrile and 2-hydroxy-3,5-dichlorobenzaldehyde. Key parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency due to improved solubility of intermediates .
- Catalysis : Acidic (e.g., acetic acid) or Lewis acid catalysts (e.g., ZnCl₂) can accelerate imine formation.
- Temperature Control : Reactions performed at 60–80°C under reflux yield 70–85% purity; lower temperatures reduce side reactions but prolong synthesis .
- Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves final purity.
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify the Schiff base linkage (C=N peak at ~160–165 ppm) and aromatic protons (δ 6.8–8.2 ppm). Discrepancies in splitting patterns may indicate tautomerism .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths (e.g., C=N: ~1.28 Å) and dihedral angles between aromatic planes, critical for confirming molecular geometry .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 308.0 for C₁₄H₈Cl₂N₂O) .
Q. How does the presence of electron-withdrawing groups (e.g., Cl, CN) influence the stability and reactivity of this compound?
- Methodological Answer :
- Stability : The electron-withdrawing Cl and CN groups stabilize the Schiff base via resonance, reducing hydrolysis susceptibility. However, they increase sensitivity to UV light, necessitating storage in amber vials .
- Reactivity : The nitrile group (-CN) can participate in cycloaddition reactions, while the hydroxyl group (-OH) enables coordination with metal ions (e.g., Cu²⁺, Fe³⁺) for catalytic studies .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns or IR peaks) during characterization?
- Methodological Answer :
- Variable Temperature (VT) NMR : Identifies dynamic processes (e.g., tautomerism) by observing peak coalescence at elevated temperatures .
- Deuterium Exchange : Adding D₂O to the NMR sample quenches exchangeable protons (e.g., -OH), clarifying splitting patterns .
- Computational Validation : DFT simulations (e.g., B3LYP/6-31G*) predict NMR chemical shifts, aiding assignment of ambiguous peaks .
Q. What experimental strategies are recommended for investigating the tautomeric behavior of the Schiff base moiety?
- Methodological Answer :
- Kinetic Studies : Monitor tautomer equilibria using time-resolved UV-Vis spectroscopy (λ = 300–400 nm) in solvents of varying polarity .
- XRD at Multiple Temperatures : Resolves structural changes in the enol-imine ↔ keto-amine equilibrium .
- Isotopic Labeling : N-labeled compounds help track nitrogen migration via H-N HMBC NMR .
Q. What computational modeling approaches are suitable for predicting optoelectronic properties relevant to OLED applications?
- Methodological Answer :
- DFT/TD-DFT Calculations : Optimize ground-state geometry (B3LYP) and predict excited-state properties (e.g., HOMO-LUMO gaps) for evaluating triplet harvesting efficiency in TADF materials .
- Charge Transfer Analysis : Natural Bond Orbital (NBO) analysis identifies intramolecular charge transfer (ICT) pathways, critical for designing emissive layers .
Q. How can researchers differentiate between nucleophilic vs. electrophilic pathways in related benzonitrile syntheses?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
- Intermediate Trapping : Use quenching agents (e.g., MeOH) to isolate and characterize intermediates via LC-MS .
Q. What methodologies are critical for analyzing batch-to-batch variability in crystallinity during scale-up?
- Methodological Answer :
- Powder XRD (PXRD) : Detects polymorphic variations by comparing diffraction patterns with reference data .
- Thermal Analysis : DSC and TGA identify melting point shifts (ΔT > 5°C indicates new polymorphs) .
- Process Control : Adjust cooling rates during crystallization to favor the desired polymorph (e.g., slow cooling for larger crystals) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
